

Multi-Gram Scale Synthesis of Mometasone Furoate EP Impurity C: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of a validated multi-gram scale synthesis for **Mometasone Furoate** EP Impurity C (21'-chloro-(16'α-methyl-3',11',20'-trioxo-pregna-1',4'-dien-17'-yl)-furan-2-carboxylate). The availability of significant quantities of this impurity is crucial for toxicological studies, analytical method development, and process validation in the manufacturing of the synthetic corticosteroid, **Mometasone Furoate**.[1][2] This guide details the synthetic pathway, experimental protocols, and quantitative data to support the reproducible synthesis of this critical reference standard.

Synthetic Pathway Overview

The multi-gram synthesis of **Mometasone Furoate** EP Impurity C is achieved through a systematic process involving a final acylation step and the characterization of a difuroate enol ether intermediate.[1][3] The overall synthetic route has been demonstrated to be efficient, yielding the target impurity in high purity.[2]

Experimental Protocols

A detailed experimental protocol for the final key step in the synthesis of **Mometasone Furoate** EP Impurity C is provided below. This procedure has been successfully scaled to produce multi-gram quantities of the target compound.



Synthesis of 21'-Chloro-(16'α-methyl-3',11',20'-trioxo-pregna-1',4'-dien-17'-yl) Furan-2-carboxylate (**Mometasone Furoate** EP Impurity C)

To a solution of 2-chloro-1-[17' α -((furan-2"-carbonyl)oxy)-16' α -methyl-3',11',20'-trioxo-pregna-1',4'-dienyl)vinyl furan-2-carboxylate (10.1 g, 17.4 mmol) in CH₂Cl₂ (500 mL), HClO₄ (11 mL) was slowly added dropwise over 30 minutes at -10 °C. The reaction mixture was stirred at this temperature for an additional 30 minutes. Following this, a saturated aqueous solution of NaHCO₃ (200 mL) was carefully added to quench the reaction, and the organic and aqueous phases were separated.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of **Mometasone Furoate** EP Impurity C.



Parameter	Value	Reference
Starting Material	2-chloro-1-[17'α-((furan-2"-carbonyl)oxy)-16'α-methyl-3',11',20'-trioxo-pregna-1',4'-dienyl)vinyl furan-2-carboxylate	
Starting Material Quantity	10.1 g	_
Molar Equivalent of Starting Material	17.4 mmol	
Solvent	CH ₂ Cl ₂	-
Solvent Volume	500 mL	-
Reagent	HClO ₄	-
Reagent Volume	11 mL	-
Reaction Temperature	-10 °C	-
Reaction Time	30 minutes	_
Quenching Agent	Saturated aqueous NaHCO₃	-
Quenching Agent Volume	200 mL	
Purity (HPLC-DAD)	96.18%	_
Purity (calibrated ¹ H-NMR)	95.8–96.3%	-
Purity (quantitative NP- and RP-18 TLC)	≥96%	-

Visualizing the Synthesis Workflow

The following diagram illustrates the key transformation in the final step of the synthesis of **Mometasone Furoate** EP Impurity C.





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Caption: Final hydrolysis step in the synthesis of **Mometasone Furoate** EP Impurity C...

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References

- 1. Multi-Gram Scale Synthesis and Characterization of Mometasone Furoate EP Impurity C -PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. WO2001055171A1 Mometasone and its preparation Google Patents [patents.google.com]
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